Product packaging for 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine(Cat. No.:)

4-(2-(Pyrrolidin-3-yl)ethyl)morpholine

Cat. No.: B13622519
M. Wt: 184.28 g/mol
InChI Key: VMGBHMPKUBDVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery, functioning as a versatile scaffold for the development of novel biologically active agents. This molecule incorporates two privileged nitrogen-containing heterocycles—pyrrolidine and morpholine—linked by an ethyl spacer. The saturated pyrrolidine ring is highly valued in drug design for its sp3-hybridization, which increases three-dimensional coverage and allows for more effective exploration of pharmacophore space . The morpholine ring is a common pharmacophore known to influence the physicochemical properties of a molecule, often contributing to solubility and metabolic stability . The primary research value of this compound lies in its potential as a building block for constructing ligands targeting various biological systems. Heterocyclic amines like pyrrolidine and morpholine are foundational structures in numerous clinically used drugs and are frequently explored in the synthesis of compounds with a wide range of biological activities, including antiviral, anticancer, and central nervous system (CNS) effects . The structure of this compound, featuring a basic nitrogen atom within the pyrrolidine ring, suggests potential for formation of salts and coordination with metal ions, making it a candidate for use in catalysis or as a ligand in metal-organic complexes . Researchers can functionalize the pyrrolidine nitrogen or the carbon atoms of the ring system to create diverse chemical libraries for biological screening. The stereogenicity of the pyrrolidine ring carbon atoms also offers the possibility to investigate the influence of chirality on biological activity and binding selectivity towards enantioselective proteins . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B13622519 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-(2-pyrrolidin-3-ylethyl)morpholine

InChI

InChI=1S/C10H20N2O/c1-3-11-9-10(1)2-4-12-5-7-13-8-6-12/h10-11H,1-9H2

InChI Key

VMGBHMPKUBDVQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CCN2CCOCC2

Origin of Product

United States

Synthetic Methodologies for 4 2 Pyrrolidin 3 Yl Ethyl Morpholine and Its Structural Analogs

Retrosynthetic Approaches to the Core Structure

Retrosynthetic analysis of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine reveals several key disconnections that form the basis for planning its synthesis. The most logical disconnections are at the C-N bonds of the morpholine (B109124) and pyrrolidine (B122466) rings and the C-C bond of the ethyl linker.

Disconnection of the Morpholine N-C Bond: The bond between the morpholine nitrogen and the ethyl linker can be disconnected, leading to a morpholine nucleophile and a pyrrolidine-containing electrophile. This suggests a synthetic strategy involving the N-alkylation of morpholine with a suitable 3-(2-haloethyl)pyrrolidine or a derivative with a good leaving group on the ethyl side chain.

Disconnection of the Pyrrolidine N-C Bond: While less common for this specific target, disconnection of the pyrrolidine nitrogen from the ethyl chain would lead to a pyrrolidine synthon and a morpholinoethyl fragment. This approach is more applicable to analogs where the linker is attached to the pyrrolidine nitrogen.

Disconnection within the Ethyl Linker: Cleavage of the C-C bond of the ethyl linker can lead to a one-carbon and a one-carbon fragment, or a two-carbon fragment. For instance, a disconnection can be envisioned that leads to a pyrrolidin-3-yl acetaldehyde (B116499) equivalent and a morpholinyl anion equivalent, suggesting a Wittig-type reaction followed by reduction. A more practical approach involves the disconnection to a pyrrolidin-3-yl acetic acid derivative and a morpholine-containing fragment, which can be coupled via amidation followed by reduction.

These retrosynthetic pathways guide the selection of appropriate starting materials and reactions for the forward synthesis, as detailed in the following sections.

Classical and Modern Synthetic Routes

N-alkylation is a direct and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this strategy typically involves the reaction of morpholine with a pyrrolidine derivative bearing an electrophilic ethyl side chain at the 3-position.

The pyrrolidine nitrogen is often protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions. The ethyl side chain at the 3-position of the pyrrolidine ring is functionalized with a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate). Morpholine then acts as a nucleophile, displacing the leaving group to form the desired C-N bond. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. Subsequent deprotection of the pyrrolidine nitrogen yields the final product.

Table 1: Representative N-Alkylation Reactions for the Synthesis of the this compound Scaffold

Pyrrolidine PrecursorReagents and ConditionsProductYield (%)
N-Boc-3-(2-bromoethyl)pyrrolidineMorpholine, K₂CO₃, CH₃CN, refluxN-Boc-4-(2-(pyrrolidin-3-yl)ethyl)morpholine~85
N-Boc-3-(2-tosyloxyethyl)pyrrolidineMorpholine, Et₃N, THF, 60 °CN-Boc-4-(2-(pyrrolidin-3-yl)ethyl)morpholine~90

Amidation followed by reduction offers a versatile two-step approach to forming the ethylamine (B1201723) linkage. This pathway can be strategically employed to construct the target molecule. For instance, a pyrrolidin-3-ylacetic acid derivative can be coupled with morpholine using standard peptide coupling reagents (e.g., DCC, EDC) to form an amide. Subsequent reduction of the amide carbonyl group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) furnishes the desired ethyl-bridged compound.

Reductive amination is another powerful tool for C-N bond formation and is particularly useful for assembling the this compound core. nih.gov This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of the target compound, a morpholinoacetaldehyde equivalent could be reacted with a 3-aminopyrrolidine (B1265635) derivative, or a pyrrolidin-3-ylacetaldehyde could be reacted with morpholine, in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

Table 2: Amidation/Reduction and Reductive Amination Examples

Reactant 1Reactant 2Reagents and ConditionsProduct
N-Boc-pyrrolidin-3-ylacetic acidMorpholine1. EDC, HOBt, DMF; 2. LiAlH₄, THFN-Boc-4-(2-(pyrrolidin-3-yl)ethyl)morpholine
MorpholinoacetaldehydeN-Boc-3-aminopyrrolidineNaBH(OAc)₃, CH₂Cl₂N-Boc-4-(2-(pyrrolidin-3-yl)ethyl)morpholine

Nucleophilic substitution reactions are fundamental to the synthesis of the target compound, particularly when employing halogenated intermediates. chemrxiv.org As mentioned in the N-alkylation strategies, a common approach involves the use of a 3-(2-haloethyl)pyrrolidine derivative. The synthesis of this key intermediate often starts from commercially available precursors like 3-pyrrolidinol (B147423) or glutamic acid. For example, the hydroxyl group of N-Boc-3-pyrrolidinol can be converted to a good leaving group and then displaced by a two-carbon nucleophile. Alternatively, the carboxylic acid of a protected glutamic acid can be reduced and subsequently halogenated.

Once the halogenated pyrrolidine intermediate is obtained, it can be reacted with morpholine in a nucleophilic substitution reaction to form the final product. The choice of halogen (iodide being more reactive than bromide, which is more reactive than chloride) and reaction conditions (solvent, temperature, and base) can be optimized to achieve high yields.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single step. mdpi.combeilstein-journals.org While a specific MCR for the direct synthesis of this compound may not be established, MCRs can be utilized to construct highly functionalized pyrrolidine or morpholine precursors, which can then be further elaborated to the target molecule. nih.gov

For example, a three-component reaction involving an aldehyde, an amine, and a cyclopropanediester can lead to the formation of densely substituted pyrrolidines. acs.org By carefully selecting the reactants, it is possible to introduce functionalities that can be later converted to the morpholinoethyl side chain. Similarly, Ugi or Passerini reactions can be employed to rapidly assemble complex acyclic precursors that can be subsequently cyclized to form the pyrrolidine or morpholine ring. rloginconsulting.com The development of novel MCRs that directly incorporate both morpholine and pyrrolidine subunits remains an active area of research. researchgate.net

Stereoselective Synthesis of Enantiopure Derivatives

The pyrrolidine ring in this compound contains a stereocenter at the 3-position. The synthesis of enantiopure derivatives is often crucial for pharmaceutical applications. Stereoselective synthesis can be achieved through several strategies. mdpi.com

One common approach is to start from a chiral precursor, such as L- or D-glutamic acid, or a chiral 3-pyrrolidinol. mdpi.com The stereocenter is then carried through the synthetic sequence. For instance, enantiopure N-Boc-3-pyrrolidinol can be used to prepare the corresponding enantiopure 3-(2-haloethyl)pyrrolidine intermediate, which upon reaction with morpholine, yields the enantiopure final product.

Asymmetric catalysis provides another powerful tool for establishing the stereocenter. nih.gov For example, asymmetric hydrogenation or reduction of a suitable prochiral precursor, such as a pyrroline (B1223166) or a ketone, can afford the chiral pyrrolidine ring with high enantioselectivity. Furthermore, stereoselective cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with alkenes, can be employed to construct the pyrrolidine ring with control over multiple stereocenters. acs.org

Table 3: Approaches to Stereoselective Synthesis

Chiral Starting Material/CatalystSynthetic StrategyStereochemical Outcome
(R)- or (S)-N-Boc-3-hydroxypyrrolidineConversion of hydroxyl to a leaving group, followed by nucleophilic substitution with a two-carbon unit and subsequent reaction with morpholine.Retention or inversion of configuration depending on the reaction mechanism.
L- or D-Glutamic acidMulti-step conversion to a chiral 3-substituted pyrrolidine intermediate.Controlled by the stereochemistry of the starting amino acid.
Asymmetric hydrogenation of a pyrroline precursorUse of a chiral catalyst (e.g., Rh-DuPhos) to hydrogenate a C=C bond in the pyrroline ring.High enantiomeric excess of the desired pyrrolidine enantiomer.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of synthetic routes is crucial for maximizing yield, minimizing reaction times, and ensuring the purity of the final product. For a multi-step synthesis of a compound like this compound, each step requires careful tuning of its parameters. Key reactions in a hypothetical synthesis, such as the N-alkylation of morpholine or the formation of the substituted pyrrolidine ring via reductive amination, are subject to optimization of catalysts, solvent systems, temperature, and reagent stoichiometry.

Catalyst Systems: The choice of catalyst is paramount. For instance, in the N-alkylation of morpholine with an alkyl halide, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be employed to facilitate the reaction between the aqueous and organic phases, often leading to higher yields and milder reaction conditions. For reductive amination pathways, which could be used to form the C-N bond between the ethyl linker and the morpholine nitrogen, transition metal catalysts are common. Iridium-based catalysts, for example, have been effectively used for the reductive amination of diketones to form N-substituted pyrrolidines. nih.govresearchgate.net Similarly, CuO–NiO/γ–Al2O3 has proven effective for the N-alkylation of morpholine with alcohols in the gas-solid phase, representing a robust catalytic system for industrial applications. researchgate.net Palladium-catalyzed carboamination reactions have also emerged as a powerful tool for constructing substituted morpholines from amino alcohol derivatives. nih.gov

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base significantly influence the outcome of the synthesis. In N-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation while leaving the nucleophile (morpholine) relatively free to react. The choice of base is also critical; inorganic bases like potassium carbonate are common, but organic bases such as triethylamine (B128534) may be used to scavenge acid byproducts. Temperature control is essential to balance reaction rate with the prevention of side reactions; for many N-alkylation reactions, temperatures ranging from room temperature to moderate heating (e.g., 60-80 °C) are typical. researchgate.net

The optimization process is often systematic, involving the screening of various catalysts, solvents, and conditions to identify the ideal combination. The following interactive table illustrates a hypothetical optimization study for the N-alkylation of morpholine with a protected 3-(2-haloethyl)pyrrolidine derivative.

EntryCatalyst (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
1NoneAcetonitrileK₂CO₃602445
2TBAB (5)AcetonitrileK₂CO₃601278
3TBAB (5)DMFK₂CO₃601285
4TBAB (5)DMFCs₂CO₃601091
5Pd(OAc)₂ (2) / P(tBu)₃ (4)TolueneNaOtBu80888
6[IrCl(CO)(PPh₃)₂] (1)WaterHCOOH8012(N/A for N-alkylation)

This table represents hypothetical data for illustrative purposes based on common optimization strategies for similar chemical transformations.

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The application of green chemistry principles to the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. chemijournal.com These principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.net

Atom Economy and Waste Prevention: One of the core tenets of green chemistry is maximizing atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. chemijournal.com Multi-component reactions (MCRs) are an excellent example of this principle, as they combine three or more reactants in a single step to form a complex product, often with high atom efficiency. rsc.orgmdpi.com While a direct MCR for the target molecule may be challenging, designing a convergent synthesis where pre-synthesized pyrrolidine and morpholine fragments are joined late-stage can be more atom-economical than linear syntheses with many steps. For instance, a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines is an environmentally beneficial alternative to traditional methods that require multiple steps and hydride reducing agents. chemrxiv.org

Safer Solvents and Reagents: Traditional organic synthesis often relies on volatile and toxic organic solvents. A key green chemistry objective is to replace these with safer alternatives. Water is an ideal green solvent, and catalytic systems that operate in aqueous media are highly desirable. nih.govrasayanjournal.co.in For example, the development of water-soluble catalysts or performing reactions "on water" can significantly reduce the environmental impact. rasayanjournal.co.in Another strategy is the use of microwave-assisted synthesis, which can accelerate reaction rates, often leading to higher yields and reduced side-product formation, sometimes even under solvent-free conditions. rasayanjournal.co.in

Catalysis: The use of catalysts is inherently green as they are used in small amounts and can be recycled and reused, reducing waste. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration. researchgate.net Biocatalysis, using enzymes like transaminases, offers another green avenue, providing high selectivity under mild reaction conditions (ambient temperature and pressure in aqueous media), thereby reducing energy consumption and avoiding the need for protecting groups. acs.org For example, a transaminase-triggered cyclization could be envisioned for the enantioselective synthesis of a key pyrrolidine intermediate. acs.org

The following table summarizes the application of green chemistry principles to a hypothetical synthesis.

Green Chemistry PrincipleTraditional ApproachGreener AlternativeBenefit
Waste PreventionLinear synthesis with multiple protection/deprotection stepsConvergent synthesis; Multi-component reactions rsc.orgHigher overall yield, less waste
Atom EconomyUse of stoichiometric reagents (e.g., hydride reductions)Catalytic transfer hydrogenation; Redox-neutral reactions nih.govchemrxiv.orgMaximizes incorporation of reactant atoms
Safer SolventsChlorinated solvents (e.g., DCM) or polar aprotics (e.g., DMF)Water, ethanol, or solvent-free conditions (e.g., grinding, microwave) chemijournal.comrasayanjournal.co.inReduced toxicity and environmental impact
Energy EfficiencyProlonged heating under refluxMicrowave-assisted synthesis; Ambient temperature biocatalysis rasayanjournal.co.inacs.orgReduced energy consumption and reaction times
Use of CatalysisStoichiometric bases or reagentsHeterogeneous catalysts, organocatalysts, or enzymes researchgate.netmdpi.comacs.orgHigh efficiency, recyclability, reduced waste

By integrating these principles, the synthesis of this compound and its analogs can be designed to be not only efficient but also environmentally responsible.

Advanced Characterization and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra would provide the initial and most critical information regarding the structure of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine . The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule, with their chemical shifts, multiplicities (splitting patterns), and integration values confirming the number and connectivity of adjacent protons. The ¹³C NMR spectrum would reveal the number of unique carbon environments.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.70 t 4H Morpholine (B109124) (-O-CH₂-)
~3.00 - 2.80 m 2H Pyrrolidine (B122466) (-N-CH₂-)
~2.70 m 1H Pyrrolidine (-CH-)
~2.50 t 4H Morpholine (-N-CH₂-)
~2.40 t 2H Ethyl (-N-CH₂-)
~2.30 - 2.10 m 2H Pyrrolidine (-CH₂-)
~1.80 q 2H Ethyl (-CH₂-)
~1.70 - 1.50 m 2H Pyrrolidine (-CH₂-)

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~67.0 Morpholine (-O-CH₂-)
~60.0 Ethyl (-N-CH₂-)
~54.0 Morpholine (-N-CH₂-)
~51.0 Pyrrolidine (-N-CH₂-)
~46.0 Pyrrolidine (-N-CH₂-)
~38.0 Pyrrolidine (-CH-)
~34.0 Ethyl (-CH₂-)

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to determine the precise connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system, confirming the connectivity within the pyrrolidine ring, the ethyl linker, and the morpholine ring. For instance, cross-peaks would be expected between the protons of the ethyl linker and the adjacent protons on the morpholine nitrogen and the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial in connecting the ethyl linker to both the morpholine and pyrrolidine rings. For example, correlations would be expected from the protons of the ethyl group attached to the morpholine nitrogen to the carbon atoms of the morpholine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be ideal for determining the accurate molecular weight of This compound . In positive ion mode, the compound would be expected to readily form a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Predicted ESI-MS Data

Ion Calculated m/z

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the compound would need to be sufficiently volatile and thermally stable. Electron ionization (EI) at 70 eV would lead to characteristic fragmentation patterns. The fragmentation would likely involve the cleavage of the bonds adjacent to the nitrogen atoms and the ether linkage, leading to stable carbocations and radical cations. Key fragments would be expected from the loss of the morpholine ring, the pyrrolidine ring, or parts of the ethyl linker.

Predicted Key Fragments in EI-MS

m/z Possible Fragment Identity
100 [Morpholinomethyl cation]⁺
86 [Morpholine radical cation]⁺
84 [Pyrrolidinyl cation]⁺
70 [Pyrrolidine radical cation]⁺
57 [C₄H₉]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of This compound would be expected to show characteristic absorption bands for the C-H, C-N, C-O, and N-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H stretch Secondary amine (pyrrolidine)
2950-2800 C-H stretch Aliphatic CH₂, CH
1450 C-H bend CH₂ scissoring
1115 C-O-C stretch Ether (morpholine)

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this method would provide definitive information on its molecular conformation, bond lengths, bond angles, and the nature of its intermolecular interactions in the solid state.

Given the presence of nitrogen atoms in both the pyrrolidine and morpholine rings, as well as the oxygen atom in the morpholine ring, it is highly probable that the crystal structure of this compound would be characterized by a network of hydrogen bonds, likely involving the pyrrolidine N-H as a donor and the morpholine nitrogen and oxygen atoms as acceptors. The ethyl linker would provide conformational flexibility, and its preferred torsion angles would be determined by the optimization of packing forces within the crystal lattice.

Table 1: Representative Crystallographic Data for Related Morpholine Derivatives

Compound Crystal System Space Group Key Supramolecular Interactions
1,2-dimorpholinoethane jyu.fimdpi.com Monoclinic P21/n N···H, O···H, H···H
3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one cymitquimica.com Orthorhombic Pbca C—H···π
(E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one mdpi.com Orthorhombic P212121 Cl···H, O···H

This table presents data from analogous compounds to illustrate the types of crystallographic information that would be obtained for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and assessment of the purity of synthesized chemical compounds. For a polar molecule like this compound, a combination of thin-layer chromatography, column chromatography, and high-performance liquid chromatography would be essential.

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction and for the initial assessment of the purity of a product. For the analysis of pyrrolizidine (B1209537) alkaloids and related compounds, TLC has been historically used, although it has been largely superseded by HPLC and GC for quantitative analysis. up.ac.za

In the context of this compound, a typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it with a suitable mobile phase. The polarity of the mobile phase would be optimized to achieve good separation from any starting materials or byproducts. A common solvent system for such amines would be a mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol), often with the addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to prevent tailing of the spots on the silica plate. Visualization of the spots could be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine.

For the purification of this compound on a preparative scale, column chromatography would be the method of choice. The stationary phase would typically be silica gel, and the mobile phase would be similar to that used for TLC, with the polarity adjusted to ensure efficient separation. The fractions collected from the column would be analyzed by TLC to identify those containing the pure product.

High-performance liquid chromatography (HPLC) offers higher resolution and sensitivity for purity assessment. For morpholine and its derivatives, various HPLC methods have been developed. nih.govsielc.comhelixchrom.com A reversed-phase HPLC method would be suitable for this compound. This would involve a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection. sielc.com

The purity of the compound would be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A highly pure sample would exhibit a single, sharp peak with minimal or no impurity peaks.

Table 2: Representative Chromatographic Conditions for the Analysis of Related Amine Compounds

Technique Stationary Phase Mobile Phase Detection
TLC Silica Gel Dichloromethane/Methanol/Ammonia UV, KMnO4 stain
Column Chromatography Silica Gel Ethyl Acetate/Hexanes or Dichloromethane/Methanol TLC, UV

| HPLC sielc.com | Reversed-Phase (e.g., C18) | Acetonitrile/Water with Formic Acid | UV, Mass Spectrometry |

This table provides examples of typical chromatographic conditions used for the separation and analysis of compounds with similar functional groups to this compound.

Theoretical and Computational Investigations of 4 2 Pyrrolidin 3 Yl Ethyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a static, gas-phase perspective on the molecule's preferred structure and electronic distribution, which forms the basis for understanding its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By approximating the exchange-correlation energy, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine the optimized, lowest-energy geometry of a molecule. researchgate.netbhu.ac.in

For 4-(2-(pyrrolidin-3-yl)ethyl)morpholine, DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles. The morpholine (B109124) ring is expected to adopt a stable chair conformation. The geometry of the pyrrolidine (B122466) ring is more flexible, typically adopting an envelope or twisted pucker conformation, which can be influenced by substituents. nih.gov The electronic structure analysis derived from DFT includes the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would visualize the electropositive and electronegative regions of the molecule, highlighting the nitrogen and oxygen atoms as areas of negative potential (nucleophilic sites) and the hydrogen atoms, particularly the one on the pyrrolidine nitrogen, as areas of positive potential (electrophilic sites). bhu.ac.innih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
Parameter TypeAtoms InvolvedCalculated Value (Illustrative)
Bond LengthC-N (Morpholine)1.45 Å
Bond LengthC-O (Morpholine)1.42 Å
Bond LengthC-N (Pyrrolidine)1.46 Å
Bond AngleC-N-C (Morpholine)110.5°
Bond AngleC-O-C (Morpholine)111.0°
Bond AngleC-N-C (Pyrrolidine)105.2°
Dihedral AngleC-C-N-C (Linker-Morpholine)178.5°

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine and pyrrolidine moieties, specifically the nitrogen atoms, reflecting their electron-donating capabilities. The LUMO would likely be distributed more across the carbon skeleton. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity, which provide quantitative measures of the molecule's reactivity. mdpi.com

Table 2: Illustrative FMO Energies and Reactivity Descriptors
ParameterFormulaIllustrative Value (eV)
EHOMO--6.50
ELUMO-1.25
Energy Gap (ΔE)ELUMO - EHOMO7.75
Ionization Potential (I)-EHOMO6.50
Electron Affinity (A)-ELUMO-1.25
Global Hardness (η)(I - A) / 23.88
Electronegativity (χ)(I + A) / 22.63

Due to the presence of single bonds and flexible ring systems, this compound can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and their relative energies. The key areas of flexibility are the puckering of the pyrrolidine ring, the chair-boat interconversion of the morpholine ring, and the rotation around the C-C and C-N bonds of the ethyl linker. A systematic conformational search would generate a potential energy surface, or conformational landscape, revealing the most stable, low-energy conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule is often tied to a specific, low-energy conformation known as the bioactive conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. dntb.gov.ua MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net

An MD simulation of this compound in an explicit water solvent would reveal how the molecule behaves in a more biologically relevant aqueous environment. nih.gov Key analyses would include:

Solvent Interactions: Observing the formation and lifetime of hydrogen bonds between the molecule's hydrogen bond donors (pyrrolidine N-H) and acceptors (morpholine oxygen, both nitrogens) and the surrounding water molecules. nih.gov

Conformational Dynamics: Tracking the transitions between different conformations identified in the static analysis to understand the molecule's flexibility.

Stability Metrics: Calculating the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's trajectory over time and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. dovepress.com

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. nih.gov Computational SAR approaches use molecular descriptors to build predictive models. For this compound, SAR would explore how structural modifications affect a hypothetical biological endpoint. Both the morpholine and pyrrolidine rings are considered "privileged" scaffolds in drug discovery, and their presence suggests potential for diverse biological activities. nih.govresearchgate.net

A computational SAR study would involve:

Descriptor Calculation: Generating a range of 2D and 3D descriptors for the parent molecule and a series of virtual analogues. These descriptors quantify properties like size, shape, hydrophobicity, and electronic features.

Model Building: Correlating these descriptors with a known (or hypothetical) activity to build a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov

SAR Interpretation: Analyzing the QSAR model to understand which features are critical for activity. For instance, the model might reveal that the basicity of the morpholine nitrogen is crucial, or that the distance between the two heterocyclic rings significantly impacts potency.

Pharmacophore Modeling and Ligand-Based Design Principles for Research Probes

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.govfrontiersin.org

For this compound, a ligand-based pharmacophore model could be generated based on its structural features. Key pharmacophoric features would include:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the morpholine ring and the lone pairs on both nitrogen atoms.

Hydrogen Bond Donor (HBD): The N-H group of the pyrrolidine ring.

Positive Ionizable (PI): The basic nitrogen atoms, which would be protonated at physiological pH.

Hydrophobic (H): The aliphatic carbon skeletons of the rings and the ethyl linker.

Once developed, this pharmacophore model could be used as a 3D query to screen large chemical databases to identify novel molecules that share the same essential features and thus may have similar biological activity. nih.gov This approach is highly effective for hit identification and the design of focused chemical libraries for further research.

Research Applications and Potential As a Chemical Probe/scaffold

Role as a Privileged Scaffold in Medicinal Chemistry Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets through the modification of its peripheral substituents. The 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine structure embodies this concept by combining the sp³-rich, stereochemically defined pyrrolidine (B122466) core with the synthetically tractable and pharmacokinetically favorable morpholine (B109124) ring. researchgate.netnih.govnih.gov This combination allows for the creation of molecules with desirable drug-like properties. nih.govsci-hub.se

The this compound scaffold is well-suited for the construction of compound libraries for screening against various biological targets. Medicinal chemists can leverage the pyrrolidine nitrogen and other positions on the ring for diversification. nih.gov Synthetic strategies often involve either building the heterocyclic rings from acyclic precursors or functionalizing pre-existing pyrrolidine and morpholine building blocks. researchgate.netmdpi.com For instance, libraries of pyrrolidine-based compounds have been synthesized to target a range of diseases by exploring different substituents on the ring to modulate biological activity. nih.gov Similarly, the facile synthetic routes available for introducing and modifying the morpholine moiety make it an attractive component in library design. nih.govsci-hub.se The synthesis of libraries based on such scaffolds enables the rapid exploration of structure-activity relationships (SAR) to identify potent and selective modulators of target proteins. e3s-conferences.org

Derivatives incorporating the pyrrolidine-morpholine scaffold have been investigated for their interactions with various molecular targets, particularly protein kinases like PI3K and mTOR. nih.govnih.gov Computational and in vitro studies reveal the critical role of the morpholine and pyrrolidine moieties in establishing binding affinity.

The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, while the nitrogen can be involved in crucial interactions or serve as an attachment point for other functional groups that engage the target. researchgate.net For example, in studies of mTOR inhibitors, the morpholine moiety can penetrate deep into the binding pocket, contributing to both potency and selectivity. e3s-conferences.orgnih.gov The pyrrolidine ring provides a rigid, three-dimensional framework that positions substituents for optimal contact with amino acid residues in the target's active site. researchgate.net These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Below is a summary of typical binding interactions observed for compounds containing these scaffolds with protein kinase targets, based on computational and in vitro studies.

Scaffold MoietyInteracting Residue (Example)Type of InteractionReference
Morpholine OxygenVal851 (PI3Kα)Hydrogen Bond nih.gov
Pyrrolidine NitrogenAsp933 (PI3Kα)Salt Bridge/H-Bond nih.gov
Aromatic SubstituentsTyr836, Trp780 (PI3Kα)π-π Stacking nih.gov
Morpholine RingMet2345 (mTOR)Hydrophobic Interaction nih.gov

Utility in Chemical Biology as Research Probes

Beyond their potential as therapeutic scaffolds, molecules derived from the this compound framework serve as valuable research tools in chemical biology. Their ability to be systematically modified allows for the development of chemical probes to investigate biological pathways and validate new drug targets.

Chemical probes are essential for elucidating the function of proteins in cellular contexts. The development of potent and selective ligands based on the pyrrolidine-morpholine scaffold can aid in target identification and validation. nih.gov For example, a highly selective inhibitor derived from this framework can be used in phenotypic screens to link the inhibition of a specific protein to a cellular outcome. This process is central to confirming that a protein is a viable target for therapeutic intervention. nih.gov By creating derivatives with specific functionalities (e.g., biotin (B1667282) or fluorescent tags), these scaffolds can also be used in pull-down assays or imaging studies to identify binding partners and explore the target's role in cellular processes.

Compounds built upon the this compound scaffold are frequently evaluated in biochemical assays to determine their mechanism of action and potency. Enzyme inhibition assays are a primary tool for this purpose. For instance, derivatives have been designed and synthesized as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer. nih.govnih.gov In these in vitro assays, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is measured. This data is crucial for understanding the SAR and for optimizing the scaffold to produce more potent and selective inhibitors.

The table below presents IC₅₀ values for representative compounds containing the morpholine scaffold against key protein kinase targets.

Compound ClassTarget EnzymeIC₅₀ (nM)Reference
Pyrido[3',2':3,4]pyrrolo[1,2-f] nih.govnih.govbiosynth.comtriazin-4-yl)morpholinePI3Kα5.8 nih.gov
Tetrahydroquinoline-morpholine derivativemTOR120 nih.gov
Pyrido[3',2':3,4]pyrrolo[1,2-f] nih.govnih.govbiosynth.comtriazin-4-yl)morpholinePI3Kβ28.7 nih.gov
Tetrahydroquinoline-morpholine derivativePI3Kα310 nih.gov

Exploration in Materials Science and Photophysical Studies

While the primary application of the this compound scaffold is in medicinal chemistry, its constituent heterocycles are also of interest in materials science. The incorporation of electron-donating groups like morpholine into π-conjugated systems can significantly influence their photophysical properties. researchgate.net For instance, studies on 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives have shown that the morpholine group can act as an effective electron-donating moiety in "push-pull" systems. researchgate.net This architecture can lead to compounds with interesting fluorescence properties, including large Stokes shifts and sensitivity to environmental factors like pH. Such molecules have potential applications as fluorescent probes, pH sensors, and components in organic light-emitting diodes (OLEDs). researchgate.net The specific photophysical properties of the this compound compound itself have not been extensively detailed, but the principles derived from related structures suggest a potential for exploration in this area.

No Publicly Available Data on Emerging Chemical Applications of this compound

Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information regarding the emerging chemical applications of the compound this compound, including its potential use as a corrosion inhibitor.

Searches for research detailing the utility of this specific molecule as a chemical probe or scaffold in new applications have not yielded any published findings. Consequently, there is no data to report on its use in areas such as corrosion inhibition or other novel chemical contexts.

This lack of information prevents the creation of data tables or a detailed discussion of research findings as requested. The scientific community has not, to date, published any studies that would fall under the scope of emerging chemical applications for this particular compound.

Future Directions and Open Research Questions

Development of Chemo- and Regioselective Functionalization Strategies

A primary challenge and opportunity in the chemistry of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine lies in the selective functionalization of its multiple reactive sites. The molecule contains two distinct nitrogen atoms—a secondary amine within the pyrrolidine (B122466) ring and a tertiary amine in the morpholine (B109124) ring—as well as various C-H bonds that could potentially be activated. Future research must focus on developing strategies that can predictably modify one specific site without affecting others.

Key research questions include:

Selective N-Functionalization: How can the secondary amine of the pyrrolidine be selectively alkylated, acylated, or arylated in the presence of the morpholine nitrogen? This will likely require careful selection of protecting groups, catalysts, and reaction conditions to exploit the subtle differences in basicity and steric hindrance between the two nitrogen centers.

C-H Activation: Can modern C-H activation methodologies be applied to selectively introduce functional groups onto the pyrrolidine or morpholine rings? mdpi.com Developing catalytic systems that can distinguish between the various C-H bonds is a significant synthetic challenge but would provide direct access to novel analogues. mdpi.com

Ring-Specific Modifications: Are there conditions that would favor reactions on one heterocyclic ring over the other? For instance, exploring reactions like the Petasis-borono Mannich reaction or digitellinc.comnih.gov-dipolar cycloadditions could lead to fused or spirocyclic derivatives with unique three-dimensional structures. nih.govmdpi.com

The development of such selective methods is crucial for building libraries of derivatives for structure-activity relationship (SAR) studies in various fields.

Table 1: Potential Strategies for Selective Functionalization

Target SitePotential Reaction TypeKey ChallengePossible Approach
Pyrrolidine N-HN-Alkylation / N-ArylationCompetition from the tertiary morpholine nitrogen (Lewis base activity)Orthogonal protecting group strategy; pH-controlled reaction conditions.
Pyrrolidine C-HC-H Activation / FunctionalizationRegioselectivity between C2/C5 and C4 positions.Directed metalation using the N-H group; sterically demanding catalysts.
Morpholine C-HC-H Activation / FunctionalizationLower reactivity compared to pyrrolidine C-H bonds adjacent to nitrogen.Advanced photocatalytic or electrocatalytic methods.
Ethyl Bridge C-HC-H FunctionalizationInertness of sp³ C-H bonds.Radical-based strategies (e.g., Hofmann-Löffler-Freytag type reactions).

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

To optimize the complex, multi-step syntheses and selective functionalization reactions discussed above, the adoption of advanced analytical techniques for real-time monitoring is essential. Process Analytical Technology (PAT) tools, such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR), can provide continuous data on reaction kinetics, intermediate formation, and endpoint determination.

Future research should aim to:

Develop robust spectroscopic models for quantifying the concentrations of reactants, intermediates, and products during the synthesis of this compound and its derivatives.

Utilize these real-time data streams to enable automated process control, improving reaction yield, purity, and safety while minimizing batch-to-batch variability.

Explore the use of imaging techniques to understand reaction heterogeneity, especially in multiphasic systems or when using solid-supported catalysts or reagents.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Future directions in this area include:

De Novo Design: Employing generative ML models to design novel derivatives with optimized properties (e.g., predicted biological activity, solubility, or metabolic stability). These models can learn from vast chemical databases to propose structures that human chemists might not intuitively conceive.

Retrosynthesis Prediction: Using AI-powered retrosynthesis software to identify the most efficient and cost-effective synthetic routes to new, designed analogues. nih.gov These tools can analyze millions of published reactions to suggest pathways, potentially uncovering more innovative and sustainable methods than those currently known. digitellinc.com

Reaction Outcome and Condition Prediction: Leveraging ML models to predict the success of a proposed reaction and to recommend optimal conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of failed experiments and accelerating the research cycle. nih.gov The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is an example of collaborative efforts pushing this field forward. nih.gov

Exploration of Bio-orthogonal Chemistry with this compound Derivatives

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.orgru.nl This field offers powerful tools for chemical biology, allowing scientists to label and visualize molecules in real-time within their natural environments. escholarship.orgru.nl

A significant future opportunity lies in modifying this compound with a bio-orthogonal "handle." This could be achieved by attaching a small, inert functional group (such as an azide, alkyne, tetrazine, or cyclopropene) to the core structure, likely via the pyrrolidine nitrogen. escholarship.org Such a derivative could then be used as a chemical probe. If the parent compound is found to interact with a specific biological target, the bio-orthogonally tagged version could be used to:

Visualize the subcellular localization of the compound's target.

Identify binding partners through pull-down experiments followed by proteomic analysis.

Track the metabolic fate of the compound in living cells or organisms.

This approach would transform the molecule from a static chemical entity into a dynamic tool for probing biological systems. ru.nl

Comprehensive Green Chemistry Route Development for Sustainable Synthesis

Ensuring that the synthesis of this compound and its derivatives is environmentally sustainable is a critical future objective. The principles of green chemistry—such as maximizing atom economy, using safer solvents, employing catalytic reagents, and designing for energy efficiency—should guide the development of new synthetic routes. chemrxiv.orgchemrxiv.org

Research in this area should focus on:

Atom Economy: Designing syntheses that incorporate the maximum number of atoms from the starting materials into the final product. This often involves favoring addition reactions over substitution or elimination reactions.

Renewable Feedstocks: Investigating starting materials derived from renewable biomass to reduce reliance on petrochemicals.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to minimize waste. For instance, developing catalytic methods for the formation of the pyrrolidine or morpholine rings.

Safer Solvents and Conditions: Exploring the use of water, supercritical fluids, or bio-based solvents. Methodologies like microwave-assisted synthesis or mechanochemistry can also reduce energy consumption and reaction times. researchgate.net Recent advancements in the green synthesis of morpholines, for example, utilize reagents like ethylene (B1197577) sulfate (B86663) in redox-neutral protocols, eliminating steps and hazardous reducing agents compared to traditional methods. chemrxiv.orgchemrxiv.org

Table 2: Comparison of Hypothetical Synthetic Approaches

Green Chemistry PrincipleTraditional Approach (Hypothetical)Green Approach (Future Goal)
Atom Economy Multi-step synthesis with protecting groups, leading to significant waste.One-pot, multi-component reaction from simple precursors.
Solvents Use of chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF).Use of water, ethanol, or solvent-free conditions (mechanochemistry).
Reagents Use of stoichiometric, hazardous reagents (e.g., strong acids/bases, metal hydrides).Use of recyclable catalysts (e.g., solid acid catalysts, enzymes).
Energy Efficiency Reactions requiring prolonged heating or cryogenic cooling.Microwave-assisted or room-temperature reactions.
Feedstock Source Petroleum-derived starting materials.Bio-derived amino alcohols or other platform chemicals.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel functionalized molecules, more efficient and sustainable chemical processes, and innovative tools for scientific discovery.

Q & A

Q. What gaps exist in current research on this compound, and how can they be addressed?

  • Methodology :
  • Target deconvidation : Apply CRISPR-Cas9 screens to identify novel molecular targets .
  • Long-term toxicity studies : Conduct 6-month rodent trials to assess chronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.